![molecular formula C15H25NO4 B1403402 Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate CAS No. 1251022-90-8](/img/structure/B1403402.png)

Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate

説明

BenchChem offers high-quality Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-O-tert-butyl 2-O-ethyl 5-azaspiro[3.4]octane-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-5-19-12(17)11-9-15(10-11)7-6-8-16(15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPOQRXOWKVNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2(C1)CCCN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this novel spirocyclic compound, offering insights into the causality behind spectral features and outlining a robust methodology for spectral acquisition.

Introduction

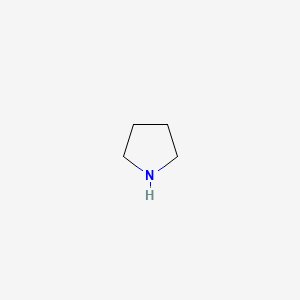

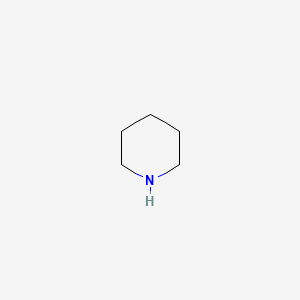

Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate is a unique spirocyclic compound incorporating a cyclobutane ring fused to a pyrrolidine ring, with the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and an ethyl ester functionality on the cyclobutane ring. Spirocycles, particularly those containing small, strained rings like cyclobutane, are of increasing interest in medicinal chemistry due to their rigid three-dimensional structures, which can provide novel exit vectors for molecular design and lead to improved pharmacological properties.[1] The structural complexity and conformational rigidity of this molecule make NMR spectroscopy an indispensable tool for its characterization. This guide will provide a predictive analysis of its ¹H and ¹³C NMR spectra, grounded in established principles of NMR spectroscopy.

The Foundation: Principles of ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[2] ¹H and ¹³C are the most commonly studied nuclei in organic chemistry. The key parameters obtained from NMR spectra—chemical shift (δ), signal integration, multiplicity (splitting), and coupling constants (J)—provide detailed information about the molecular structure.[2]

-

Chemical Shift (δ) : The position of a signal in an NMR spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the nucleus.[3] Electronegative atoms and π-systems deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[4]

-

Integration : The area under a ¹H NMR signal is proportional to the number of protons it represents.

-

Multiplicity : The splitting of a signal into multiple peaks is caused by the magnetic influence of neighboring, non-equivalent nuclei. The n+1 rule is a common heuristic for predicting the multiplicity of a signal, where 'n' is the number of equivalent neighboring protons.[3]

-

Coupling Constant (J) : The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the connectivity and stereochemical relationship between coupled nuclei.

The interpretation of the NMR spectra of ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate relies on understanding how its distinct structural motifs—the ethyl ester, the Boc-protected amine, the cyclobutane ring, and the pyrrolidine ring—influence these parameters.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate in a standard solvent like CDCl₃ would exhibit a series of signals corresponding to the different proton environments in the molecule. Due to the rigidity of the spirocyclic system, protons on the same carbon atom can be diastereotopic and thus have different chemical shifts.[5]

Table 1: Predicted ¹H NMR Data for Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 | 3.0 - 3.3 | Multiplet | 1H | |

| H-3a, H-3b | 2.0 - 2.4 | Multiplets | 2H | |

| H-4a, H-4b | 1.8 - 2.2 | Multiplets | 2H | |

| H-6a, H-6b | 3.4 - 3.7 | Multiplets | 2H | |

| H-7a, H-7b | 1.9 - 2.3 | Multiplets | 2H | |

| H-8a, H-8b | 3.3 - 3.6 | Multiplets | 2H | |

| Ethyl -CH₂- | 4.1 - 4.2 | Quartet | 2H | ~7.1 |

| Ethyl -CH₃ | 1.2 - 1.3 | Triplet | 3H | ~7.1 |

| Boc -(CH₃)₃ | 1.4 - 1.5 | Singlet | 9H |

Analysis of Predicted ¹H NMR Spectrum

-

Ethyl Ester Group : The protons of the ethyl ester are expected to give rise to two characteristic signals: a quartet around 4.1-4.2 ppm for the methylene protons (-CH₂-) adjacent to the ester oxygen, and a triplet around 1.2-1.3 ppm for the terminal methyl protons (-CH₃).[6][7] The quartet arises from coupling to the three methyl protons, and the triplet from coupling to the two methylene protons, both with a typical coupling constant of approximately 7.1 Hz.

-

Boc Protecting Group : The nine protons of the tert-butyl group of the Boc protector are chemically equivalent and shielded, resulting in a prominent singlet signal at approximately 1.4-1.5 ppm.[8]

-

Spirocyclic Framework :

-

Cyclobutane Ring : The protons on the cyclobutane ring (H-2, H-3, and H-4) are expected to resonate in the range of 1.8-3.3 ppm.[9][10] The methine proton at C-2 (H-2), being adjacent to the electron-withdrawing ester group, will be the most deshielded of the cyclobutane protons, likely appearing as a multiplet around 3.0-3.3 ppm. The methylene protons at C-3 and C-4 will appear as complex multiplets due to geminal and vicinal coupling with each other and with H-2. The restricted rotation in the ring system makes the geminal protons diastereotopic, leading to separate signals.[11]

-

Pyrrolidine Ring : The protons on the pyrrolidine ring (H-6, H-7, and H-8) will also show complex splitting patterns. The protons on the carbons adjacent to the nitrogen atom (C-6 and C-8) are expected to be deshielded and appear in the range of 3.3-3.7 ppm. The methylene protons at C-7 would be found further upfield, around 1.9-2.3 ppm. The hindered rotation around the N-Boc bond can sometimes lead to broadened signals or even the appearance of rotamers at low temperatures.

-

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 45 - 50 |

| C-3 | 25 - 30 |

| C-4 | 30 - 35 |

| C-5 (Spiro) | 60 - 65 |

| C-6 | 45 - 50 |

| C-7 | 25 - 30 |

| C-8 | 45 - 50 |

| Ester C=O | 170 - 175 |

| Boc C=O | 154 - 156 |

| Boc C(CH₃)₃ | 79 - 81 |

| Boc -(CH₃)₃ | 28 - 29 |

| Ethyl -CH₂- | 60 - 62 |

| Ethyl -CH₃ | 14 - 15 |

Analysis of Predicted ¹³C NMR Spectrum

-

Carbonyl Carbons : Two distinct signals are expected in the downfield region for the two carbonyl carbons. The ester carbonyl carbon is typically found around 170-175 ppm, while the carbamate carbonyl of the Boc group appears at a slightly higher field, around 154-156 ppm.[12]

-

Boc Group Carbons : In addition to the carbonyl, the Boc group will show a signal for the quaternary carbon at approximately 79-81 ppm and a signal for the three equivalent methyl carbons around 28-29 ppm.[13]

-

Ethyl Ester Carbons : The methylene carbon of the ethyl group will resonate around 60-62 ppm, and the methyl carbon will be found at a higher field, around 14-15 ppm.[14]

-

Spirocyclic Framework :

-

Spiro Carbon : The spiro carbon (C-5), being a quaternary carbon bonded to a nitrogen and four other carbons, is expected to have a chemical shift in the range of 60-65 ppm.

-

Cyclobutane Carbons : The carbons of the cyclobutane ring (C-2, C-3, and C-4) will appear in the aliphatic region. The methine carbon C-2, attached to the ester group, will be the most deshielded, around 45-50 ppm. The methylene carbons C-3 and C-4 are predicted to be in the 25-35 ppm range.

-

Pyrrolidine Carbons : The carbons of the pyrrolidine ring will also resonate in the aliphatic region. The carbons adjacent to the nitrogen (C-6 and C-8) are expected around 45-50 ppm, while the C-7 carbon will be further upfield, around 25-30 ppm.

-

Visualizing the Structure and Assignments

To aid in the visualization of the molecule and the assignment of the NMR signals, the following molecular structure is provided.

Caption: Molecular structure of ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a standard protocol for the analysis of a sample like ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified compound. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good dissolving power and minimal interference in the ¹H NMR spectrum.[15] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[3] d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[16] b. Tune and match the probe for both ¹H and ¹³C frequencies. c. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Data Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum. b. Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm). c. Use a sufficient number of scans to achieve a good signal-to-noise ratio. d. Apply a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

4. ¹³C NMR Data Acquisition: a. Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon. b. Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).[17] c. A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. d. Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.[14]

5. Data Processing and Analysis: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase the spectra to obtain pure absorption lineshapes. c. Calibrate the chemical shift scale using the TMS signal at 0 ppm. d. Integrate the signals in the ¹H NMR spectrum. e. Analyze the chemical shifts, integrations, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Caption: A streamlined workflow for NMR data acquisition and analysis.

Conclusion

The structural characterization of complex molecules like ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate is heavily reliant on the detailed information provided by ¹H and ¹³C NMR spectroscopy. This guide has presented a predictive analysis of the NMR spectra of this novel spirocycle, based on established principles and data from analogous structural motifs. By understanding the expected chemical shifts, multiplicities, and integrations, researchers can confidently assign the spectral features and confirm the structure of this and related compounds. The outlined experimental protocol provides a robust framework for obtaining high-quality NMR data, ensuring the integrity and reliability of the structural elucidation process.

References

- (Note: A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs would be compiled here based on the in-text cit

Sources

- 1. Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]

- 8. N-Boc-L-valine(13734-41-3) 13C NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. egpat.com [egpat.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 14. magritek.com [magritek.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Mass spectrometry analysis of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate

Introduction: Contextualizing a Key Pharmaceutical Building Block

In the landscape of modern drug discovery and development, spirocyclic scaffolds are of paramount importance. Their rigid, three-dimensional structures offer novel chemical space, enabling the design of highly specific and potent therapeutic agents. Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate is a key heterocyclic building block, incorporating both a spirocyclic core and a tert-butyloxycarbonyl (Boc) protecting group, which is common in peptide and medicinal chemistry.[1]

Accurate and unambiguous structural characterization is a non-negotiable cornerstone of pharmaceutical development, ensuring compound identity, purity, and stability.[2] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the principal analytical technique for this purpose due to its exceptional sensitivity, speed, and specificity.[2] This guide provides an in-depth, field-proven methodology for the analysis of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate using high-resolution mass spectrometry, moving beyond a simple protocol to explain the scientific rationale behind each instrumental and methodological choice.

Physicochemical Profile of the Analyte

A foundational understanding of the analyte's properties is critical for method development.

-

Molecular Formula: C₁₅H₂₅NO₄

-

Molecular Weight (Average): 283.36 g/mol

-

Molecular Weight (Monoisotopic): 283.17836 Da

-

Structure:

The presence of the ester and carbamate functionalities imparts polarity, while the Boc group and the spirocyclic alkane framework add non-polar character. The tertiary amine within the Boc group is a key site for protonation.

Core Methodology: LC-MS/MS on a Quadrupole Time-of-Flight (Q-TOF) System

For definitive structural elucidation, a hybrid Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is the instrument of choice.[3] This is a deliberate selection based on two key advantages:

-

High-Resolution Accurate Mass (HRAM) Measurement: The TOF analyzer provides sub-ppm mass accuracy, enabling the confident determination of elemental compositions for both the parent ion and its fragments.[4][5] This is crucial for distinguishing between isobaric species and confirming compound identity.

-

Tandem MS (MS/MS) Capability: The quadrupole allows for the selection of a specific precursor ion (e.g., the protonated molecule), which is then fragmented in a collision cell. The resulting product ion spectrum provides a structural fingerprint of the molecule.[6]

Choosing the Right Ionization Source: ESI vs. APCI

The interface between the LC and the mass spectrometer is the ionization source, which converts the neutral analyte molecules from the liquid phase into gas-phase ions.

-

Electrospray Ionization (ESI): This is the preferred technique for this analyte. ESI is a soft ionization method ideal for polar, medium-sized molecules that are already partially or fully ionized in solution.[7][8] Given the analyte's polar functionalities and the likely use of polar mobile phases (e.g., acetonitrile/water), ESI will efficiently generate protonated molecular ions, [M+H]⁺, with minimal in-source fragmentation.[8]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds.[9][10] While it could potentially ionize this molecule, the required high temperatures in the APCI source could cause thermal degradation of the labile Boc group, complicating the resulting spectrum.[11] Therefore, ESI is the more logical and robust choice.

Experimental Workflow: From Sample to Data

A robust analytical workflow ensures reproducibility and data integrity. The process can be visualized as a logical sequence of steps, each with a specific purpose.

Caption: High-level workflow for the LC-MS/MS analysis of the target compound.

Detailed Experimental Protocols

These protocols are designed to be self-validating by including steps for system suitability and quality control.

Protocol 1: Sample and Mobile Phase Preparation

-

Stock Solution Preparation: Accurately weigh ~1 mg of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate standard and dissolve in 10.0 mL of acetonitrile to create a 100 µg/mL stock solution.

-

Working Solution: Perform a 1:10 serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create a 10 µg/mL working solution for injection.

-

Mobile Phase A: Combine 1000 mL of HPLC-grade water with 1.0 mL of formic acid (0.1%) and sonicate for 10 minutes to degas. The formic acid aids in the protonation of the analyte in the ESI source.

-

Mobile Phase B: Combine 1000 mL of HPLC-grade acetonitrile with 1.0 mL of formic acid (0.1%) and sonicate for 10 minutes.

-

Sample Filtration: Prior to placing in the autosampler, filter the working solution through a 0.2 µm PTFE syringe filter to remove any particulates that could clog the LC system.[12]

Protocol 2: LC-Q-TOF MS Method Parameters

This method is designed for efficient separation and sensitive detection.

| LC Parameter | Setting | Rationale |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | C18 provides excellent reversed-phase retention for this moderately polar molecule. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase chromatography. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and separation efficiency. |

| Gradient | 5% B to 95% B in 5 min; hold at 95% B for 1 min; return to 5% B in 0.5 min; hold for 1.5 min (8 min total run) | A standard gradient to elute the compound and clean the column. |

| Column Temperature | 40 °C | Ensures reproducible retention times and good peak shape. |

| Injection Volume | 2 µL | A small volume to prevent peak distortion on a UPLC system. |

| MS Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive | The Boc-protected amine is readily protonated. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient ion formation. |

| Source Temperature | 120 °C | A moderate temperature to aid desolvation without causing thermal degradation. |

| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Facilitates the evaporation of solvent from the ESI droplets. |

| Desolvation Temperature | 350 °C | High temperature to ensure complete desolvation of the ions entering the mass analyzer. |

| Acquisition Mode | Data-Dependent Acquisition (DDA) | Automatically triggers MS/MS scans on the most intense peaks from the full MS scan. |

| Full MS Scan Range | m/z 100 - 500 | Covers the expected mass of the precursor ion and potential adducts. |

| MS/MS Collision Energy | Ramped 10 - 40 eV | A range of collision energies ensures the generation of a rich fragmentation spectrum. |

Data Interpretation: Predicting and Analyzing Fragmentation

The core of structural elucidation lies in interpreting the fragmentation patterns observed in the MS/MS spectrum.[13][14] For Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate, the fragmentation is predictable and driven by its key functional groups.

Full Scan MS Analysis

In the initial full MS scan, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 284.1858 . It is crucial to verify this mass with high accuracy (<5 ppm) against the theoretical value. Sodium ([M+Na]⁺ at m/z 306.1678) and potassium ([M+K]⁺ at m/z 322.1417) adducts may also be present at lower intensities.

Tandem MS (MS/MS) Fragmentation Pathways

The protonated molecule (m/z 284.1858) will undergo collision-induced dissociation (CID) to produce several characteristic fragments. The most prominent fragmentation pathways involve the highly labile Boc protecting group.[15][16]

Caption: Predicted major fragmentation pathways for protonated Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate.

Detailed Fragmentation Analysis:

-

Loss of Isobutylene (Neutral Loss of 56.06 Da): This is the most characteristic fragmentation of a Boc group via a McLafferty-type rearrangement. The charge is retained on the larger fragment, resulting in an ion at m/z 228.1230 (C₁₁H₁₈NO₄⁺). This is often the base peak in the spectrum.

-

Loss of the entire Boc group (Neutral Loss of 100.05 Da): Cleavage of the N-C bond of the carbamate results in the loss of the entire Boc group (as C₅H₈O₂), yielding the deprotected spirocyclic amine at m/z 184.1332 (C₁₀H₁₈NO₂⁺).

-

Loss of Isobutylene and Carbon Dioxide (Neutral Loss of 100.07 Da): A subsequent or concerted loss of CO₂ from the m/z 228 fragment leads to an ion at m/z 184.1332 . This pathway is common for Boc-protected amines.[1]

-

Fragmentation of the Ester: The ethyl ester group can also fragment, typically after the loss of the Boc group. The ion at m/z 184.1332 can lose ethylene (C₂H₄, 28.03 Da) to give a fragment at m/z 156.1019 (C₈H₁₀NO₂⁺), or lose the entire ethoxy group (•OC₂H₅, 45.03 Da). Cleavage of the C-O bond next to the carbonyl is a common fragmentation for esters.[17]

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Formula | Description |

| 284.1858 | 228.1230 | 56.0628 | C₁₁H₁₈NO₄⁺ | Loss of isobutylene from Boc group |

| 284.1858 | 184.1332 | 100.0526 | C₁₀H₁₈NO₂⁺ | Loss of the entire Boc group |

| 228.1230 | 184.1332 | 43.9898 | C₁₀H₁₈NO₂⁺ | Subsequent loss of CO₂ |

| 184.1332 | 156.1019 | 28.0313 | C₈H₁₀NO₂⁺ | Loss of ethylene from the ethyl ester |

Conclusion

The mass spectrometric analysis of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate is a clear and systematic process when approached with a foundational understanding of the molecule's chemistry. By selecting a high-resolution Q-TOF instrument with an ESI source, researchers can obtain accurate mass data for the parent ion and a rich fragmentation pattern from MS/MS analysis. The predictable and dominant fragmentation of the Boc group provides an immediate and reliable diagnostic fingerprint for confirming the identity of this important pharmaceutical intermediate. The methodologies and protocols outlined in this guide provide a robust framework for achieving accurate, reproducible, and defensible analytical results in a drug development setting.

References

-

Scribd. Mass Spectrometry: Fragmentation Patterns. Available from: [Link]

-

National Center for Biotechnology Information. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Available from: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns. Available from: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

-

Technology Networks. Electrospray Ionization (ESI) Explained. Available from: [Link]

-

National Center for Biotechnology Information. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Available from: [Link]

-

Wikipedia. Electrospray ionization. Available from: [Link]

-

Scribd. Fragmentation Patterns in The Mass Spectra of Organic Compounds (3). Available from: [Link]

-

Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. Available from: [Link]

-

Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Available from: [Link]

-

OSTI.GOV. Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

PubMed. Use of quadrupole time-of-flight mass spectrometry in the elucidation of unknown compounds present in environmental water. Available from: [Link]

-

National Center for Biotechnology Information. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Available from: [Link]

-

PubMed. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Available from: [Link]

-

Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available from: [Link]

-

The Royal Society Publishing. Quantitative mass spectrometry methods for pharmaceutical analysis. Available from: [Link]

-

PubMed. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Available from: [Link]

-

MDPI. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Available from: [Link]

-

Chromatography Online. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available from: [Link]

-

ResearchGate. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Available from: [Link]

-

Wiley Analytical Science. Atmospheric Pressure Ionisation of Small Molecules. Available from: [Link]

-

PubMed. Use of liquid chromatography quadrupole time-of-flight mass spectrometry in the elucidation of transformation products and metabolites of pesticides. Diazinon as a case study. Available from: [Link]

-

Journal of the American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Available from: [Link]

-

University of Oxford. Sample Preparation Protocol for Open Access MS. Available from: [Link]

-

National Center for Biotechnology Information. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Available from: [Link]

-

YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. Available from: [Link]

-

Royal Society of Chemistry. CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. Available from: [Link]

-

National Center for Biotechnology Information. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Available from: [Link]

-

PubChem. 5-Oxaspiro[3.4]octane-2-carboxylic acid. Available from: [Link]

-

ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. Available from: [Link]

-

LabX. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Available from: [Link]

-

Organomation. Preparing Samples for LC-MS/MS Analysis. Available from: [Link]

-

Labcompare. Quadrupole Time of Flight Mass Spectrometer (QTOF MS). Available from: [Link]

-

Impact Journals. A Review on GC-MS and Method Development and Validation. Available from: [Link]

-

Biocompare. Prepping Small Molecules for Mass Spec. Available from: [Link]

-

International Journal of Pharmacy and Industrial Research. A Review on RP-HPLC Method Development and Validation. Available from: [Link]

-

National High Magnetic Field Laboratory. Atmospheric Pressure Chemical Ionization (APCI). Available from: [Link]

-

YouTube. an overview of tandem mass spectrometry methods and approaches. Available from: [Link]

-

YouTube. LCMS-9030 quadrupole time-of-flight (Q-TOF) mass spectrometer. Available from: [Link]

-

Michigan State University Department of Chemistry. Fragmentation Mechanisms - Intro to Mass Spectrometry. Available from: [Link]

-

Canadian Science Publishing. REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS. Available from: [Link]

-

PubChem. Spiro[3.4]octane-5-thiol. Available from: [Link]

-

CORE. Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. Available from: [Link]

-

ResearchGate. (PDF) Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Available from: [Link]

-

YouTube. What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS? - Chemistry For Everyone. Available from: [Link]

-

PubChem. Spiro[3.4]octane-3,3-dicarboxylic acid. Available from: [Link]

-

PubChem. 2-(2-Methoxy-5-methylphenyl)spiro[3.4]octane-2-carboxylic acid. Available from: [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. pharmafocusamerica.com [pharmafocusamerica.com]

- 3. labcompare.com [labcompare.com]

- 4. Use of quadrupole time-of-flight mass spectrometry in the elucidation of unknown compounds present in environmental water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of liquid chromatography quadrupole time-of-flight mass spectrometry in the elucidation of transformation products and metabolites of pesticides. Diazinon as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 10. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. scienceready.com.au [scienceready.com.au]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical entities with enhanced pharmacological profiles has led to an increased interest in three-dimensional molecular scaffolds. Among these, the aza-spiro[3.4]octane framework has emerged as a privileged motif, offering a unique combination of structural rigidity, three-dimensionality, and synthetic tractability. This in-depth technical guide focuses on a key derivative of this class, Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate. We will delve into its synthesis, characterization, and strategic applications in medicinal chemistry, providing a comprehensive resource for researchers engaged in the design and development of next-generation therapeutics.

The Strategic Advantage of the Aza-spiro[3.4]octane Scaffold

Spirocyclic systems, where two rings share a single atom, have gained significant traction in medicinal chemistry.[1] The aza-spiro[3.4]octane scaffold, in particular, offers several advantages over traditional flat, aromatic structures. Its inherent three-dimensionality allows for a more precise and multifaceted interaction with biological targets, often leading to improved potency and selectivity. The introduction of a nitrogen atom within the spirocyclic core provides a handle for modulating physicochemical properties such as solubility and lipophilicity, which are critical for optimizing drug-like characteristics. Furthermore, the defined exit vectors from the scaffold facilitate the rational design of compound libraries for structure-activity relationship (SAR) studies.[1]

The subject of this guide, Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate, is a particularly valuable building block. The Boc-protecting group on the nitrogen atom ensures stability during synthetic manipulations and allows for its facile deprotection at a later stage to introduce further diversity. The ethyl ester functionality provides a reactive handle for a variety of chemical transformations, including amide bond formation, reduction to the corresponding alcohol, or further elaboration of the carbon skeleton.

Synthesis of Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate: A Plausible Synthetic Approach

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available N-Boc-3-cyanoazetidine. This starting material would undergo a series of transformations to generate a key diester intermediate, which is then subjected to a Dieckmann condensation to furnish the desired spirocyclic core.

Caption: Proposed synthetic pathway to Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate.

Detailed Hypothetical Protocol

Step 1: Synthesis of the Diester Precursor

-

Hydrolysis of the Nitrile: N-Boc-3-cyanoazetidine is hydrolyzed under acidic or basic conditions to afford N-Boc-azetidine-3-carboxylic acid.

-

Esterification: The resulting carboxylic acid is then esterified, for instance, by reaction with ethanol in the presence of a catalytic amount of acid (e.g., sulfuric acid) or by using a coupling agent like DCC/DMAP, to yield Ethyl N-Boc-azetidine-3-carboxylate.

-

Alkylation: The α-carbon to the ester is then alkylated with ethyl bromoacetate in the presence of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature to introduce the second ester functionality and form the key diester intermediate: Diethyl 1-Boc-azetidine-3,3-dicarboxylate.

Step 2: Dieckmann Condensation

The synthesized diester is treated with a base, typically sodium ethoxide in ethanol, to induce an intramolecular cyclization.[2] The ethoxide anion abstracts an acidic α-proton from one of the ester groups, generating an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion. Subsequent elimination of an ethoxide ion yields the cyclic β-keto ester, which is the immediate precursor to our target molecule.

Step 3: Decarboxylation (if necessary)

The product of the Dieckmann condensation is a β-keto ester. Depending on the desired final product, this intermediate can be subjected to acidic hydrolysis and gentle heating to induce decarboxylation, leading to a ketone at the 2-position. However, for the title compound, the ester at the 2-position is desired. Therefore, the direct product of the Dieckmann cyclization, after protonation, is the target molecule.

Physicochemical Properties and Characterization

The precise physicochemical properties and spectral data for Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate are not extensively reported in the public domain. However, based on its structure and related compounds, we can predict its key characteristics.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₅H₂₅NO₄ |

| Molecular Weight | 283.36 g/mol |

| Appearance | Likely a colorless to pale yellow oil or a low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |

| Boiling Point | Expected to be high due to its molecular weight and polarity |

| Stability | Stable under normal laboratory conditions; the Boc group is acid-labile |

Spectroscopic Characterization (Predicted)

Definitive characterization would rely on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester (a quartet and a triplet), the Boc group (a singlet at ~1.4 ppm), and a series of multiplets for the protons of the azetidine and cyclopentane rings.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester and the Boc group, the quaternary spiro-carbon, and the various methylene and methine carbons of the bicyclic system.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate is a versatile intermediate for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively functionalize different parts of the molecule.

Caption: Workflow for the application of the title compound in drug discovery.

Synthesis of Amide Libraries

The ethyl ester can be readily converted to a diverse range of amides by reaction with various primary and secondary amines. This is a common strategy in medicinal chemistry to explore the SAR of a compound series, as the amide bond is a key structural feature in many drugs and allows for the introduction of a wide array of substituents.

Modification of the Ester Functionality

The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride. This alcohol can then be further oxidized to an aldehyde, providing another point for chemical modification.

N-Functionalization

The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine. This amine can then be functionalized in numerous ways, including alkylation, acylation, and reductive amination, to introduce a second element of diversity into the molecular scaffold.

Patented Applications

While specific patents exclusively claiming the use of Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate are not prevalent, patents for related aza-spiro[3.4]octane derivatives highlight their importance in the development of M4 receptor agonists and other therapeutic agents.[5] This underscores the potential of the title compound as a key building block in the synthesis of novel drug candidates targeting a range of diseases.

Conclusion

Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate represents a valuable and versatile building block for the construction of complex, three-dimensional molecules in the context of drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably approached through established synthetic methodologies like the Dieckmann condensation. The strategic placement of functional groups allows for a high degree of diversification, making it an ideal scaffold for the generation of compound libraries for high-throughput screening and lead optimization. As the demand for novel chemical matter with improved pharmacological properties continues to grow, the importance of scaffolds like the aza-spiro[3.4]octane core and its derivatives is set to increase, solidifying their role in the future of medicinal chemistry.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. purechemistry.org [purechemistry.org]

- 3. Access to azonanes via Pd-catalyzed decarboxylative [5 + 4] cycloaddition with exclusive regioselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists - Google Patents [patents.google.com]

The Strategic Synthesis of Azaspiro[3.4]octanes: A Gateway to Novel Drug Scaffolds

Introduction: Embracing Three-Dimensionality in Drug Discovery with Azaspiro[3.4]octanes

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional molecular architectures. The incorporation of three-dimensional (3D) scaffolds is a proven strategy to enhance pharmacological properties, including potency, selectivity, and metabolic stability. Among these, the azaspiro[3.4]octane framework has emerged as a privileged structure. This rigid, sp³-rich core offers a unique spatial arrangement of atoms, enabling precise vectoral placement of substituents to optimize interactions with biological targets.[1]

The inherent strain of the four-membered azetidine ring fused to a five-membered carbocycle or heterocycle imparts distinct conformational constraints, which can pre-organize a molecule for optimal binding and reduce the entropic penalty upon target engagement. Furthermore, the introduction of the azaspiro[3.4]octane motif has been shown to favorably modulate key physicochemical properties, such as aqueous solubility and lipophilicity (LogP), crucial for favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[1] This guide provides a comprehensive overview of robust synthetic strategies for accessing novel azaspiro[3.4]octanes, complete with detailed protocols and insights into their application in modern drug discovery programs.

Synthetic Strategies: Crafting the Azaspiro[3.4]octane Core

Several synthetic methodologies have been developed to construct the azaspiro[3.4]octane skeleton, each with its own merits and limitations. The choice of a particular route often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Annulation Strategies: Building the Rings Stepwise

Annulation, or ring-forming, strategies provide a versatile approach to the azaspiro[3.4]octane core. This can be achieved by constructing either the cyclopentane or the azetidine ring onto a pre-existing cyclic precursor. A notable advantage of this method is the use of readily available starting materials and conventional chemical transformations.[2][3]

One effective annulation strategy involves the construction of the cyclopentane ring onto an azetidine precursor. This approach often utilizes intramolecular cyclization reactions, allowing for good control over the final stereochemistry. Conversely, the azetidine ring can be annulated onto a cyclopentane derivative, for instance, through intramolecular nucleophilic substitution or ring-closing metathesis.[4]

Conceptual Workflow for Annulation Strategy

Caption: General workflows for constructing the azaspiro[3.4]octane core via annulation strategies.

[3+2] Cycloaddition Reactions: A Convergent Approach

The [3+2] cycloaddition of azomethine ylides with appropriate dipolarophiles offers a highly efficient and convergent route to substituted azaspiro[3.4]octanes.[5][6][7] This powerful reaction rapidly builds molecular complexity by forming two new carbon-carbon bonds and up to three new stereocenters in a single step. The azomethine ylide, a transient 1,3-dipole, can be generated in situ from various precursors, such as α-amino acids or their esters, providing access to a wide range of functionalized products.[8]

The choice of the dipolarophile is critical for the success of this reaction. Typically, electron-deficient alkenes are employed to facilitate the cycloaddition. The regioselectivity and stereoselectivity of the reaction can often be controlled by the nature of the substituents on both the azomethine ylide and the dipolarophile, as well as by the choice of catalyst.[9][10]

Mechanism of [3+2] Cycloaddition for Azaspiro[3.4]octane Synthesis

Caption: Convergent synthesis of azaspiro[3.4]octanes via [3+2] cycloaddition of an azomethine ylide.

Experimental Protocols

The following protocols are provided as a representative guide for the synthesis of key azaspiro[3.4]octane intermediates. Researchers should adapt these procedures based on the specific substrate and desired scale.

Protocol 1: Synthesis of N-Boc-2-azaspiro[3.4]octan-5-one (via Annulation)

This protocol is adapted from a reported facile synthesis of 2-azaspiro[3.4]octane and focuses on a key intermediate.[2][3]

Materials and Reagents

| Reagent | M.W. | Quantity (mmol) | Volume/Mass |

| 1-(tert-butoxycarbonyl)azetidin-3-one | 171.21 | 10.0 | 1.71 g |

| 1,3-Cyclopentanedione | 98.10 | 12.0 | 1.18 g |

| Pyrrolidine | 71.12 | 1.0 | 84 µL |

| Toluene | 92.14 | - | 50 mL |

| Acetic Acid | 60.05 | - | 1 mL |

| Sodium borohydride (NaBH₄) | 37.83 | 15.0 | 567 mg |

| Methanol | 32.04 | - | 30 mL |

| Diethyl ether (Et₂O) | 74.12 | - | As needed |

| Saturated aq. NH₄Cl | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous MgSO₄ | 120.37 | - | As needed |

Procedure:

-

Step 1: Knoevenagel Condensation: To a solution of 1-(tert-butoxycarbonyl)azetidin-3-one (1.71 g, 10.0 mmol) and 1,3-cyclopentanedione (1.18 g, 12.0 mmol) in toluene (50 mL), add pyrrolidine (84 µL, 1.0 mmol) and acetic acid (1 mL).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4 hours, or until TLC analysis indicates complete consumption of the starting materials.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the enedione intermediate.

-

Step 2: Reduction and Cyclization: Dissolve the enedione intermediate in methanol (30 mL) and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (567 mg, 15.0 mmol) portion-wise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-azaspiro[3.4]octan-5-one.

Protocol 2: Synthesis of a Substituted 2,6-Diazaspiro[3.4]octane via [3+2] Cycloaddition

This generalized protocol is based on the well-established [3+2] cycloaddition of azomethine ylides.[5]

Materials and Reagents

| Reagent | M.W. | Quantity (mmol) | Volume/Mass |

| N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine | 251.48 | 5.0 | 1.26 g |

| N-Boc-3-methyleneazetidine | 169.23 | 5.0 | 846 mg |

| Trifluoroacetic acid (TFA) | 114.02 | 0.5 | 37 µL |

| Dichloromethane (DCM) | 84.93 | - | 25 mL |

| Saturated aq. NaHCO₃ | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Na₂SO₄ | 142.04 | - | As needed |

Procedure:

-

To a solution of N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.26 g, 5.0 mmol) and N-Boc-3-methyleneazetidine (846 mg, 5.0 mmol) in dichloromethane (25 mL) at room temperature, add trifluoroacetic acid (37 µL, 0.5 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired orthogonally protected 2,6-diazaspiro[3.4]octane.

Applications in Drug Discovery: The Azaspiro[3.4]octane Advantage

The incorporation of the azaspiro[3.4]octane scaffold has proven to be a successful strategy in numerous drug discovery programs. Its rigid 3D nature can lead to significant improvements in a compound's biological profile.

Case Study: Enhancing Potency and Selectivity

In the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1), replacing a flexible morpholine ring with a rigid azaspirocycle led to a significant improvement in both potency and selectivity against the hERG channel, a key anti-target in drug development.[1] This highlights the power of conformational constraint in optimizing ligand-receptor interactions.

Impact on Physicochemical Properties and ADME Profile

The sp³-rich nature of the azaspiro[3.4]octane core generally leads to a lower cLogP compared to its aromatic counterparts, which can translate to improved aqueous solubility and reduced metabolic liability.[1] The defined exit vectors from the spirocyclic core allow for systematic exploration of the surrounding chemical space to fine-tune ADME properties without compromising biological activity. For instance, a novel diazaspiro[3.4]octane series was identified as a promising anti-malarial agent with activity against multiple stages of the parasite's lifecycle, showcasing the potential of this scaffold in addressing infectious diseases.[11]

Influence of Azaspiro[3.4]octane Scaffold on Drug Properties

Caption: The positive impact of the azaspiro[3.4]octane scaffold on key drug discovery parameters.

Conclusion

The synthesis of novel azaspiro[3.4]octanes represents a vibrant and fruitful area of research in medicinal chemistry. The strategic implementation of annulation and cycloaddition reactions provides robust and versatile access to a wide array of these valuable scaffolds. As demonstrated by numerous examples in the literature, the incorporation of the azaspiro[3.4]octane motif can significantly enhance the therapeutic potential of drug candidates by improving their potency, selectivity, and pharmacokinetic properties. The detailed protocols and conceptual frameworks provided herein are intended to empower researchers to explore the rich chemical space offered by this unique and promising structural class.

References

-

Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. [Link]

-

Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35. [Link]

-

Cal, M., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2685–2703. [Link]

-

Request PDF | Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (n.d.). Retrieved January 28, 2026, from [Link]

-

Facile Synthesis of 2-azaspiro[3.4]octane. (n.d.). The Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

-

Facile Synthesis of 2-azaspiro[3.4]octane. (n.d.). The Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

-

Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (n.d.). ChemRxiv. Retrieved January 28, 2026, from [Link]

-

Request PDF | Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Retrieved January 28, 2026, from [Link]

-

Request PDF | Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (n.d.). Retrieved January 28, 2026, from [Link]

-

Request PDF | Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (n.d.). Retrieved January 28, 2026, from [Link]

-

[3+2] Cycloaddition of Azomethine Ylides. (n.d.). Thieme Chemistry. Retrieved January 28, 2026, from [Link]

-

Asymmetric [3+2] Cycloaddition of Azomethine Ylides. (n.d.). MSU Chemistry. Retrieved January 28, 2026, from [Link]

-

Early ADME And Physical-Chemistry Properties. (n.d.). SpiroChem. Retrieved January 28, 2026, from [Link]

-

A Molecular Electron Density Theory Study of the [3+2] Cycloaddition Reaction of an Azomethine Ylide with an Electrophilic Ethylene Linked to Triazole and Ferrocene Units. (2022, October 3). MDPI. [Link]

-

Recent advances in the (3+2) cycloaddition of azomethine ylide. (2023, April 10). RSC Publishing. [Link]

-

Request PDF | Regioselectivity of (3+2) cycloaddition of azomethine ylides to activated olefins in the synthesis of spiro[oxindole-3,2′-pyrrolidine] derivatives. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 2. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. Recent advances in the (3+2) cycloaddition of azomethine ylide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: A Comprehensive Guide to the N-Boc Deprotection of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate

Introduction: The Strategic Role of N-Boc Deprotection in Spirocyclic Amine Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities.[1][2] Its widespread use stems from its stability under a variety of reaction conditions and, crucially, its susceptibility to cleavage under mild acidic conditions. This orthogonality makes it an invaluable tool in multistep syntheses of complex molecules, such as the pharmaceutically relevant spirocyclic amines. Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate represents a key intermediate in the synthesis of novel therapeutic agents, where the spirocyclic scaffold can impart unique three-dimensional properties.

The removal of the Boc group from this substrate is a critical step to enable further functionalization of the secondary amine. This application note provides a detailed, field-proven protocol for the efficient N-Boc deprotection of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate using trifluoroacetic acid (TFA). We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and discuss crucial aspects of reaction monitoring, work-up, and product characterization.

Reaction Principle: The Mechanism of Acid-Mediated N-Boc Cleavage

The deprotection of an N-Boc protected amine with a strong acid like trifluoroacetic acid (TFA) proceeds through a well-established E1 elimination pathway. The key steps are as follows[1][2][3]:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This increases the electrophilicity of the carbonyl carbon.

-

Formation of a Carbamic Acid and a Tert-Butyl Cation: The protonated intermediate is unstable and collapses, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid derivative.

-

Decarboxylation: The carbamic acid is inherently unstable and readily undergoes decarboxylation, releasing carbon dioxide gas and yielding the free secondary amine.

-

Protonation of the Amine: Under the acidic reaction conditions, the newly formed amine is protonated by the excess TFA, resulting in the formation of the corresponding trifluoroacetate salt.

It is important to note that the liberated tert-butyl cation can potentially alkylate nucleophilic sites on the substrate or polymerize.[3][4] However, in many cases, it is scavenged by the trifluoroacetate anion or deprotonates to form isobutylene gas.

Visualizing the Workflow: N-Boc Deprotection Pathway

Caption: Workflow for the TFA-mediated N-Boc deprotection.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the deprotection of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate on a laboratory scale.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate | ≥95% | Varies |

| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | ACS Grade, ≥99.8% | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Laboratory Grade | Varies |

| Ethyl Acetate (EtOAc) | ACS Grade | Varies |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Varies |

| TLC plates (Silica gel 60 F₂₅₄) | - | Merck |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Fume hood

Safety Precautions:

-

Trifluoroacetic acid (TFA) is highly corrosive and toxic. [5][6][7][8] It can cause severe skin burns and eye damage. Always handle TFA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.

-

Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.

-

The deprotection reaction evolves carbon dioxide gas.[1][3] Ensure the reaction vessel is not a closed system to prevent pressure build-up.

Procedure:

-

Reaction Setup: To a solution of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C (ice bath).

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a more polar spot (the amine salt) on the TLC plate indicates the reaction is proceeding.

-

Work-up:

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

Dissolve the residue in ethyl acetate (EtOAc).

-

Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Caution: This will cause vigorous gas evolution (CO₂). Add the basic solution slowly and with good stirring.

-

Transfer the mixture to a separatory funnel and wash the organic layer with saturated NaHCO₃ solution, followed by brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

-

-

Purification and Characterization:

-

The crude Ethyl 5-aza-spiro[3.4]octane-2-carboxylate can often be used in the next step without further purification if a high level of purity is achieved after the work-up.

-

If necessary, the product can be purified by column chromatography on silica gel.[9]

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[10][11][12]

-

Data Summary: Expected Parameters and Outcomes

| Parameter | Value/Range | Notes |

| Starting Material | Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate | - |

| Reagent | Trifluoroacetic Acid (TFA) | 5-10 equivalents are typically sufficient for complete deprotection. |

| Solvent | Dichloromethane (DCM) | Anhydrous conditions are preferred to prevent potential side reactions. |

| Concentration | 0.1 - 0.2 M | A dilute solution helps to control the reaction exotherm and minimize potential side reactions. |

| Temperature | 0 °C to Room Temperature | The initial addition of TFA at 0 °C helps to control the initial exotherm. The reaction then proceeds smoothly at room temperature. |

| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion. Reaction time may vary based on the scale and specific conditions. |

| Expected Yield | >90% | The deprotection is generally a high-yielding reaction. |

| Product | Ethyl 5-aza-spiro[3.4]octane-2-carboxylate | The free amine is obtained after a basic work-up. Without the basic work-up, the product is isolated as the trifluoroacetate salt. |

| Characterization | ¹H NMR, ¹³C NMR, MS | The disappearance of the Boc group protons (a singlet at ~1.4 ppm in ¹H NMR) and the appearance of an N-H proton signal are key indicators of successful deprotection. |

Trustworthiness and Self-Validation

The protocol described above is a self-validating system. The progress of the reaction can be easily and reliably monitored by standard analytical techniques such as TLC and LC-MS. A successful deprotection is confirmed by:

-

TLC Analysis: The product, being a free amine, will have a significantly lower Rf value (more polar) than the Boc-protected starting material.

-

LC-MS Analysis: The mass spectrum of the product will show the expected molecular ion peak for Ethyl 5-aza-spiro[3.4]octane-2-carboxylate.

-

NMR Spectroscopy: The most definitive confirmation comes from ¹H NMR spectroscopy, where the disappearance of the characteristic singlet of the nine tert-butyl protons of the Boc group at approximately 1.4 ppm is a clear indication of successful deprotection.

Conclusion: A Robust and Reliable Protocol

The N-Boc deprotection of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate using trifluoroacetic acid is a highly efficient and reliable transformation. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently and safely perform this crucial synthetic step. The provided guidelines for reaction monitoring, work-up, and characterization ensure a high degree of success and product purity, paving the way for the subsequent elaboration of this valuable spirocyclic amine intermediate.

References

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 8. nj.gov [nj.gov]

- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 10. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT | MDPI [mdpi.com]

- 12. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

Technical Support Center: A Guide to the Scalable Production of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate

Welcome to the technical support center for the synthesis and scalability of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable spirocyclic building block. Drawing from established synthetic strategies for related compounds and best practices in process chemistry, this resource provides in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 5-aza-spiro[3.4]octane core?

A1: Common methodologies for constructing the azaspiro[3.4]octane scaffold primarily rely on intramolecular SN2 alkylation and ring-closing metathesis (RCM) of appropriate precursors.[1] Other approaches include [3+2] cycloaddition reactions.[2] The choice of route often depends on the availability of starting materials and the desired substitution pattern.

Q2: What are the standard conditions for Boc protection of the 5-aza-spiro[3.4]octane nitrogen?

A2: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction can be performed under aqueous or anhydrous conditions.[3] For scalable processes, using a mild base and a suitable solvent system that allows for easy work-up is crucial.

Q3: Are there any known stability issues with the spiro[3.4]octane ring system?

A3: The spiro[3.4]octane ring system is generally stable under many synthetic conditions. However, the strained four-membered ring can be susceptible to ring-opening under certain harsh acidic or basic conditions, or in the presence of specific catalysts.[1] It is important to carefully select reaction conditions to avoid unwanted side reactions.

Q4: What are the main challenges in purifying Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate?

A4: Purification challenges often stem from the compound's physical properties and the presence of structurally similar impurities. Common issues include the removal of unreacted starting materials, byproducts from the Boc protection step, and diastereomers if a chiral center is present. A combination of techniques such as column chromatography, crystallization, and distillation may be necessary.

II. Troubleshooting Guides

This section provides detailed troubleshooting for common problems encountered during the synthesis of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate.

A. Formation of the 5-Aza-Spiro[3.4]octane Ring System

Problem 1: Low yield of the spirocyclic core during intramolecular cyclization.

| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |

| Inefficient ring closure | Optimize reaction concentration (high dilution favors intramolecular reactions). Screen different bases and solvents. | High dilution minimizes intermolecular side reactions. The choice of base and solvent can significantly impact the rate and efficiency of the SN2 cyclization. |

| Steric hindrance | Modify the structure of the precursor to reduce steric hindrance around the reacting centers. | Steric bulk can impede the approach of the nucleophile to the electrophilic center, slowing down the desired cyclization. |

| Side reactions | Analyze byproducts to identify competing reaction pathways (e.g., elimination). Adjust reaction conditions (e.g., lower temperature) to disfavor side reactions. | Understanding the nature of byproducts provides valuable information for optimizing the reaction towards the desired product. |

Problem 2: Formation of polymeric material or intermolecular reaction products.

| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |

| High concentration | Employ high-dilution conditions by slowly adding the substrate to the reaction mixture. | This technique maintains a low concentration of the reactant, favoring intramolecular cyclization over intermolecular polymerization. |

| Reactive intermediates | Use a less reactive leaving group or a milder base to control the rate of the reaction. | This can help to prevent the formation of highly reactive intermediates that are prone to intermolecular reactions. |

B. Boc Protection of the Spirocyclic Amine

Problem 1: Incomplete Boc protection.

| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |

| Insufficient reagent | Use a slight excess (1.1-1.5 equivalents) of Boc₂O. | Ensures that the reaction goes to completion, especially if there are minor impurities that consume the reagent. |

| Steric hindrance | Increase reaction temperature and/or time. Consider using a more reactive Boc-donating reagent. | The sterically hindered nature of the spirocyclic amine may require more forcing conditions to achieve full conversion. |

| Inappropriate base | Screen different bases (e.g., triethylamine, diisopropylethylamine, or an inorganic base like sodium bicarbonate). | The choice of base can influence the nucleophilicity of the amine and the overall reaction rate. |

Problem 2: Formation of side products during Boc protection.

| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |

| Alkylation by t-butyl cation | Use scavengers like anisole or thioanisole if sensitive functional groups are present. | The t-butyl cation generated during the reaction can alkylate other nucleophilic sites in the molecule.[4] |

| Reaction with solvent | Choose an inert solvent that does not react with the reagents or intermediates. | Solvents with active protons can interfere with the reaction. |

C. Purification of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate

Problem 1: Difficulty in separating the product from starting materials or byproducts by column chromatography.

| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |

| Similar polarity | Optimize the solvent system for column chromatography by trying different solvent mixtures and gradients. | A well-chosen eluent system can enhance the separation of compounds with similar polarities. |

| Product is an oil | Attempt to crystallize the product from a suitable solvent or solvent mixture. | Crystallization is a powerful purification technique that can yield highly pure material and is often more scalable than chromatography. |

| Thermal instability | If distillation is used, perform it under high vacuum to lower the boiling point. | This minimizes the risk of thermal decomposition of the product. |

Problem 2: Co-elution of diastereomers.

| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |

| Insufficient resolution | Use a longer column, a smaller particle size stationary phase, or a different stationary phase (e.g., chiral chromatography). | These modifications can improve the resolution between diastereomers. |

| Similar chemical properties | Consider derivatization to create compounds with more distinct properties for easier separation, followed by removal of the derivatizing group. | This can be a useful strategy when direct separation is challenging. |

III. Experimental Protocols

A. General Protocol for Boc Protection of 5-Aza-Spiro[3.4]octane-2-carboxylate

-

Dissolve the 5-aza-spiro[3.4]octane-2-carboxylate starting material in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

-

Add a base (e.g., triethylamine, 1.2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) as a solution in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization.

B. Troubleshooting Workflow for Low Yield in Spirocyclization

Caption: Troubleshooting workflow for low yield in spirocyclization reactions.

IV. References

-

Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]

-

Request PDF. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

-

Request PDF. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

MDPI. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(13), 4209. [Link]

Sources

Navigating the Analytical Maze: A Technical Support Guide for Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate

Welcome to the technical support center for the analytical refinement of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this unique spirocyclic compound. Here, we move beyond simple protocols to explain the "why" behind the methods, empowering you to troubleshoot effectively and ensure the integrity of your results.

I. Understanding the Molecule: Key Analytical Considerations

Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate possesses a distinct structure that presents specific analytical challenges. The presence of a bulky, thermally labile tert-butyloxycarbonyl (Boc) protecting group, a spirocyclic core, and an ethyl ester functionality dictates the choice and refinement of analytical methodologies. The key is to maintain the integrity of the molecule during analysis to avoid generating misleading data.

II. High-Performance Liquid Chromatography (HPLC) Analysis: Troubleshooting & FAQs